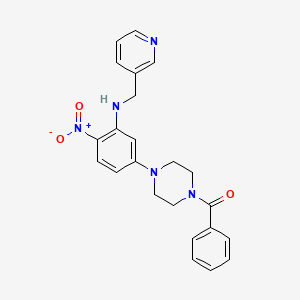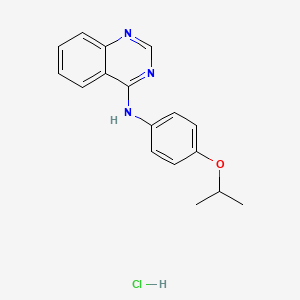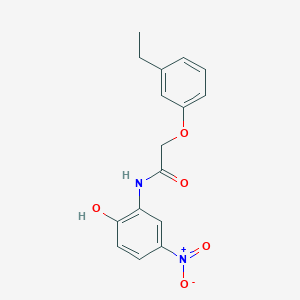
5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline
説明
5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline, also known as BPNM, is a chemical compound that has gained significant attention in scientific research for its potential biological and medicinal applications. BPNM is a type of nitroaniline derivative that has been synthesized through various methods.
作用機序
The mechanism of action of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline is not fully understood. However, it has been proposed that 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline inhibits the activity of enzymes that are necessary for the survival and growth of cancer cells, viruses, and bacteria. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is necessary for the survival and growth of cancer cells. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been found to inhibit the replication of certain viruses and the growth of certain bacteria.
実験室実験の利点と制限
One advantage of using 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline in lab experiments is its potential as a cancer treatment. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Another advantage of using 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline is its potential as an antiviral and antibacterial agent. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been found to inhibit the replication of certain viruses and the growth of certain bacteria.
One limitation of using 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline in lab experiments is its potential toxicity. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to have cytotoxic effects on certain cell lines, and its use in vivo may cause adverse effects. Another limitation of using 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline. One direction is to investigate the potential of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline as a cancer treatment. Further studies are needed to determine the efficacy and safety of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline in vivo, as well as its mechanism of action. Another direction is to explore the potential of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline as an antiviral and antibacterial agent. Further studies are needed to determine the spectrum of activity of 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline against different viruses and bacteria, as well as its mechanism of action. Additionally, the development of more efficient and cost-effective synthesis methods for 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline may facilitate its use in research and clinical applications.
科学的研究の応用
5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been studied extensively for its potential biological and medicinal applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. 5-(4-benzoyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(19-6-2-1-3-7-19)27-13-11-26(12-14-27)20-8-9-22(28(30)31)21(15-20)25-17-18-5-4-10-24-16-18/h1-10,15-16,25H,11-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWWCURBGICTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{4-Nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069967.png)
![1-(4-methoxybenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4069970.png)
![N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069974.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine](/img/structure/B4069982.png)

![2-(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4069989.png)
![N-allyl-1-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4069993.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4070003.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4070006.png)
![N-(3-acetylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4070008.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B4070017.png)
![N-[3-(3-benzyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B4070050.png)